3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-8-methyl-1,6-dihydropy ridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one
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Overview
Description
3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-8-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a pyridino-pyrimidinone core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-8-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridino-Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridino-pyrimidinone core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.
Sulfonylation: The sulfonyl group is added via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-8-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-8-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-8-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)sulfonyl]-1-ethyl-2-imino-10-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
- 3-[(4-Chlorophenyl)sulfonyl]-1-(2-furylmethyl)-2-imino-10-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
Uniqueness
Compared to similar compounds, 3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-8-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is unique due to its specific structural features, such as the methoxyethyl group and the position of the chlorophenyl and sulfonyl groups
Properties
Molecular Formula |
C21H19ClN4O4S |
---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C21H19ClN4O4S/c1-13-3-8-18-24-20-16(21(27)26(18)12-13)11-17(19(23)25(20)9-10-30-2)31(28,29)15-6-4-14(22)5-7-15/h3-8,11-12,23H,9-10H2,1-2H3 |
InChI Key |
QTIXVLHCFTYUMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCOC)S(=O)(=O)C4=CC=C(C=C4)Cl)C=C1 |
Origin of Product |
United States |
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